molecular formula C6H7NO B085711 3-Acetylpyrrole CAS No. 1072-82-8

3-Acetylpyrrole

Cat. No. B085711
CAS RN: 1072-82-8
M. Wt: 109.13 g/mol
InChI Key: KHHSXHXUQVNBGA-UHFFFAOYSA-N
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Description

3-Acetylpyrrole (3AP) is a heterocyclic compound derived from pyrrole and acetylpyrrole. It is a colorless, water-soluble solid with a melting point of 58-60 °C and a boiling point of 157-158 °C. 3AP is an important intermediate in the synthesis of many heterocyclic compounds and is also used in the production of pharmaceuticals, dyes, and other chemicals. 3AP has been studied extensively for its biological and pharmacological activities, including its antioxidant, antifungal, and antimicrobial properties.

Scientific Research Applications

  • Thermochemical Properties : A study investigated the thermochemical properties of 3-Acetylpyrrole, providing insights into its stability and reactivity. It found that 2-acetylpyrrole is more thermodynamically stable than the 3-isomer. This information is crucial for understanding its potential applications in chemical synthesis and material science (Santos, Gomes, & da Silva, 2009).

  • Bromination Reaction : 3-Acetylpyrroles can undergo bromination with copper(II) bromide, leading to monobromination. This finding is significant for organic synthesis, where halogenated compounds are often key intermediates (Petruso, Caronna, & Sprio, 1990).

  • Electronic Absorption Bands : The electronic spectra of 3-Acetylpyrroles have been studied, revealing details about their electronic transitions and potential applications in photonics or as sensors (Matsuo & Shosenji, 1972).

  • Motor Learning Studies : 3-Acetylpyrroles have been used in neurological research, particularly in studies involving the inferior olive's role in motor learning. This application is relevant for understanding neurodegenerative diseases and motor function (Llinás, Walton, Hillman, & Sotelo, 1975).

  • Neurotransmitter Research : Studies have investigated the effects of 3-Acetylpyrroles on neurotransmitter amino acids in the cerebellum and medulla, contributing to our understanding of neurochemistry and potential treatments for neurological disorders (Nadi, Kanter, McBrfde, & Aprison, 1977).

  • Pharmacological Properties : The anti-inflammatory and analgesic properties of derivatives of this compound have been studied, highlighting its potential in the development of new medications (Gein et al., 2008).

  • Study of Cell Death Mechanisms : Research has shown that this compound induces a unique type of cell death distinct from apoptosis, providing insights into cellular mechanisms and potential applications in cancer research (Wüllner et al., 1997).

  • Hepatoprotective Effects : 2-Acetylpyrrole, closely related to this compound, has been found to protect rat hepatocytes against toxicity, suggesting its potential in treating liver diseases (Ito et al., 1991).

  • Polymer Chemistry Applications : In polymer chemistry, this compound has been used to synthesize conducting polymers and composites, indicating its relevance in materials science and electrical engineering (Wang, Zheng, & Li, 2013).

Safety and Hazards

3-Acetylpyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-(1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHSXHXUQVNBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372248
Record name 3-Acetylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072-82-8
Record name 3-Acetylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-pyrrol-3-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Acetylpyrrole?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques:* Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide information on the structure and environment of hydrogen and carbon atoms within the molecule. [, ]* Infrared (IR) Spectroscopy: IR spectra reveal information about functional groups present in the molecule, such as the carbonyl group (C=O) in the acetyl moiety. [, , , , , ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing structural information. [, ]* UV-Vis Spectroscopy: This technique helps determine the electronic transitions within the molecule and can be used to estimate the band gap energy of conjugated polymers derived from this compound. [, , , , ]

Q3: What are the material properties and applications of this compound?

A3: this compound is a versatile building block in organic synthesis, particularly for:* Conducting Polymers: It serves as a monomer for synthesizing conducting polymers like poly(this compound) (PAPy). PAPy exhibits interesting electrical and optical properties, making it suitable for applications in sensors, batteries, and electrochromic devices. [, , ]* Nonlinear Optical Materials: this compound can be used to synthesize polymers with significant third-order nonlinear optical properties. These materials have potential applications in optical communication and data storage. [, , ]* Carbon Nanotube Composites: PAPy can be combined with carbon nanotubes (CNTs) to form composites with enhanced electrical conductivity and stability. These composites have potential in various fields, including electronics and energy storage. [, , ]

Q4: How does the structure of this compound contribute to the properties of its polymers?

A4:
Conjugation: The presence of the acetyl group at the 3-position of the pyrrole ring allows for extended conjugation in polymers like PAPy. This conjugation contributes to the electrical conductivity and optical properties of these materials.* Solubility:* The acetyl group also influences the solubility of the resulting polymers. By incorporating specific substituents on the pyrrole ring or the acetyl group, the solubility of these polymers can be tuned for specific applications. [, , ]

Q5: Are there any challenges associated with using this compound in material applications?

A5: Some challenges include:* Polymerization Control: Achieving controlled polymerization of this compound can be difficult, impacting the properties of the final polymer. * Stability: The stability of PAPy and its derivatives under different environmental conditions (temperature, humidity, etc.) needs to be carefully considered for specific applications. [, ]

Q6: What are the key reactive sites in the this compound molecule?

A6: The main reactive sites in this compound are:* Pyrrole Nitrogen: The nitrogen atom in the pyrrole ring possesses lone pair electrons, making it susceptible to electrophilic attack. This allows for N-substitution reactions, which can be used to modify the properties of the molecule. [, , , ]* Positions 2 and 5 of Pyrrole Ring: These positions are activated towards electrophilic substitution reactions due to resonance stabilization of the intermediate formed during the reaction. This reactivity allows for the introduction of various substituents on the pyrrole ring, enabling the synthesis of diverse this compound derivatives. [, , , , ]* Carbonyl Group: The carbonyl group in the acetyl moiety can participate in reactions like nucleophilic addition and condensation reactions. [, , , ]

Q7: How does the acetyl group influence the reactivity of the pyrrole ring in this compound?

A7: The acetyl group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic substitution reactions compared to unsubstituted pyrrole. This effect is less pronounced compared to other electron-withdrawing groups, making this compound a useful building block for synthesizing substituted pyrroles. [, ]

Q8: Have any computational studies been conducted on this compound and its derivatives?

A8: Yes, computational studies have been employed to:* Thermochemical Properties: G3(MP2)//B3LYP calculations have been used to estimate the gas-phase enthalpy of formation of this compound, showing good agreement with experimental data. []* Electronic Structure: VESCF MO calculations have provided insights into the electronic transitions within the molecule, supporting experimental observations on the nature of its electronic absorption bands. []* Structure-Activity Relationship (SAR): While limited specific SAR data is available from the provided research, modifying the substituents on the pyrrole ring and the acetyl group is expected to impact the molecule's electronic properties, reactivity, and the properties of the polymers derived from it. [, , ]

Q9: What analytical techniques are commonly employed for studying this compound?

A9: A variety of analytical techniques are used:* Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is used for the separation and identification of this compound in complex mixtures. []* Spectroscopy: As mentioned before, NMR, IR, and UV-Vis spectroscopy are essential tools for structural characterization and property analysis. [, , , , , , , , , , , ]* Electrochemistry: Electrochemical techniques, such as cyclic voltammetry, are crucial for investigating the redox behavior of this compound and its polymers. [, ]

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